molecular formula C16H21FN2O3S B2482098 3-fluoro-4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide CAS No. 2034525-56-7

3-fluoro-4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide

Cat. No. B2482098
CAS RN: 2034525-56-7
M. Wt: 340.41
InChI Key: PLHYIOYUGBQLSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related azabicyclo[3.2.1]octane derivatives has been explored in various studies. For example, Hoshino et al. (1997) described the synthesis of a compound with a similar structure, showcasing the complexity involved in crafting molecules that interact with receptor sites, such as 5-HT3 and 5-HT4 receptors (Hoshino, Miyazawa, Nakata, Etoh, Furitsu, & Abe, 1997). This process typically involves multiple steps, including the construction of the azabicyclo core, functionalization with specific groups like fluorine, and the introduction of a methylsulfonyl moiety.

Molecular Structure Analysis

The molecular structure of compounds like 3-fluoro-4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide is characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms and the stereochemistry of the molecule. Studies such as those by Collin, Evrard, & Durant (1986) have analyzed the crystal and molecular structure of benzamide neuroleptics and analogs, highlighting the importance of stereochemistry in the biological activity of these compounds (Collin, Evrard, & Durant, 1986).

Chemical Reactions and Properties

Chemical reactions involving 3-fluoro-4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide and its analogs can be complex, involving nucleophilic substitutions, fluorination, and other transformations. Research by Moreno-Fuquen et al. (2019) on related compounds demonstrates the intricacies of such reactions and their dependence on specific functional groups and conditions (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).

properties

IUPAC Name

3-fluoro-4-methyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3S/c1-10-3-4-11(7-15(10)17)16(20)18-12-8-13-5-6-14(9-12)19(13)23(2,21)22/h3-4,7,12-14H,5-6,8-9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHYIOYUGBQLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC3CCC(C2)N3S(=O)(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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